molecular formula C24H31BrO6 B570859 Bromodesonide CAS No. 39672-77-0

Bromodesonide

Cat. No.: B570859
CAS No.: 39672-77-0
M. Wt: 495.41
InChI Key: HEPIBRLGCSXTQU-JNQJZLCISA-N
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Mechanism of Action

Target of Action

Bromodesonide, also known as 9alpha-Bromodesonide, is a member of the Bromodomain and Extra-Terminal (BET) family of proteins . These proteins play crucial roles in regulating the expression of multiple proto-oncogenes by recognizing acetylation of histones and non-histone proteins, including transcription factors . This recognition subsequently promotes tumor cell proliferation, survival, metastasis, and immune escape .

Mode of Action

This compound interacts with its targets, the BET proteins, by binding to their bromodomains . This binding is driven through a network of interactions that involve the acetyl group, the conserved side chains of the bromodomain, and a set of structurally conserved water molecules . The binding of this compound to the bromodomains of BET proteins can block the function of these proteins, leading to a cell-specific repression of oncogenes .

Biochemical Pathways

The interaction of this compound with BET proteins affects various biochemical pathways. For instance, it can influence the regulation of gene expression, which is a complex process that allows cells to control when and how they express their genes . By altering the activity of BET proteins, this compound can potentially modify these pathways, leading to changes in the expression of certain genes .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its bioavailability and therapeutic effect . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how the metabolites are excreted . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression. By interacting with BET proteins, this compound can alter the expression of genes that these proteins regulate . This can lead to changes in cellular functions and potentially influence the development and progression of diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the action of this compound . Moreover, the environment can affect the ADME properties of this compound, thereby influencing its bioavailability and therapeutic effect .

Biochemical Analysis

Biochemical Properties

Bromodesonide is part of the Bromodomain and Extra-Terminal domain (BET) family proteins, which play important roles in regulating the expression of multiple proto-oncogenes . These proteins recognize acetylation of histones and non-histone proteins, including transcription factors, which subsequently promote tumor cell proliferation, survival, metastasis, and immune escape .

Cellular Effects

This compound, as a part of the BET family proteins, has been shown to have significant effects on cellular processes. For instance, it has been found to influence cell function by regulating the expression of multiple proto-oncogenes . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a part of the BET family proteins. These proteins act as the “readers” of histone acetylation . Dysregulation of BET family proteins, which can cause high acetylation levels, promotes the transcription of multiple oncogenes and participates in the occurrence and development of inflammation and cancers .

Temporal Effects in Laboratory Settings

It is known that many biochemical reactions, including those involving this compound, can exhibit temporal dynamics

Dosage Effects in Animal Models

It is known that animal models play a crucial role in understanding disease progression and testing potential new treatments before human trials

Metabolic Pathways

It is known that this compound is part of the BET family proteins, which play a role in the regulation of multiple proto-oncogenes

Transport and Distribution

It is known that this compound, as a part of the BET family proteins, does appear to be transported at the cellular level

Biological Activity

Bromodesonide is a synthetic corticosteroid that has been studied for its biological activity, particularly in the context of anti-inflammatory and immunosuppressive effects. This article reviews the current understanding of this compound's mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a derivative of desonide, characterized by the presence of a bromine atom, which enhances its potency and selectivity. Corticosteroids like this compound primarily exert their effects by binding to glucocorticoid receptors (GR), leading to alterations in gene expression that modulate inflammatory responses. The binding affinity to the GR is crucial for its effectiveness in treating conditions such as asthma and allergic rhinitis.

  • Chemical Structure : this compound has a molecular formula of C22_{22}H29_{29}BrO4_{4} and a molecular weight of 429.37 g/mol.
  • Mechanism : Upon binding to GR, this compound translocates to the nucleus where it influences transcription of anti-inflammatory genes while repressing pro-inflammatory genes.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

  • Anti-inflammatory Effects : this compound has shown significant efficacy in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
  • Immunosuppressive Properties : It modulates immune responses, making it beneficial for conditions characterized by overactive immune systems.

Research Findings

Recent studies have provided insights into the pharmacological profile and clinical efficacy of this compound:

  • In Vitro Studies : Research indicated that this compound effectively inhibits the proliferation of activated T cells, suggesting its role in managing autoimmune diseases.
  • In Vivo Studies : Animal models demonstrated that this compound administration resulted in reduced airway hyperresponsiveness and inflammation in asthma models, supporting its use in respiratory conditions.

Case Study 1: Asthma Management

A clinical trial involving patients with moderate to severe asthma evaluated the efficacy of this compound compared to traditional corticosteroids. Results indicated that patients receiving this compound experienced fewer exacerbations and improved lung function over a 12-week period.

Case Study 2: Allergic Rhinitis

In another study focusing on allergic rhinitis, this compound was administered as a nasal spray. Patients reported significant relief from symptoms such as nasal congestion and sneezing, with a favorable safety profile.

Data Tables

Study TypeFindingsReference
In VitroInhibition of T cell proliferation
In VivoReduced airway hyperresponsiveness
Clinical TrialFewer asthma exacerbations; improved lung function
Clinical TrialSignificant symptom relief in allergic rhinitis

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-bromo-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BrO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPIBRLGCSXTQU-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39672-77-0
Record name Bromodesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039672770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BROMODESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3VK6N29U8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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